
Cloruro de 4-(2-fluorofenoxi)butano-1-sulfonilo
Descripción general
Descripción
Mecanismo De Acción
The mechanism of action of 4-(2-Fluorophenoxy)butane-1-sulfonyl chloride is not fully understood, but it is believed to involve the formation of a covalent bond between the sulfonyl chloride and the substrate. This covalent bond is formed by the nucleophilic attack of the chloride ion on the carbon atom of the sulfonyl group. The resulting covalent bond is then hydrolyzed, resulting in the formation of the desired product.
Biochemical and Physiological Effects
4-(2-Fluorophenoxy)butane-1-sulfonyl chloride has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including monoamine oxidase and acetylcholinesterase. Additionally, it has been found to have anti-inflammatory and anti-bacterial effects, as well as to possess anti-tumor activity. Furthermore, 4-(2-Fluorophenoxy)butane-1-sulfonyl chloride has been shown to have an effect on the central nervous system, as it has been found to inhibit the re-uptake of dopamine and serotonin, resulting in an increase in the levels of these neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(2-Fluorophenoxy)butane-1-sulfonyl chloride in laboratory experiments has a number of advantages and limitations. One of the main advantages of using 4-(2-Fluorophenoxy)butane-1-sulfonyl chloride is its ease of use, as it can be easily synthesized and is readily available. Additionally, it is a relatively inexpensive reagent and is relatively stable, making it an ideal choice for laboratory experiments. However, there are some limitations to the use of 4-(2-Fluorophenoxy)butane-1-sulfonyl chloride, such as its potential toxicity and its potential to form hazardous byproducts. Additionally, it is important to note that 4-(2-Fluorophenoxy)butane-1-sulfonyl chloride is a halogenated compound and should be handled with caution.
Direcciones Futuras
There are a number of possible future directions for the use of 4-(2-Fluorophenoxy)butane-1-sulfonyl chloride. One potential direction is the use of 4-(2-Fluorophenoxy)butane-1-sulfonyl chloride as a reagent in the synthesis of new pharmaceuticals and other biologically active compounds. Additionally, 4-(2-Fluorophenoxy)butane-1-sulfonyl chloride could be used in the synthesis of new polymers, as well as in the synthesis of fluorinated compounds. Furthermore, 4-(2-Fluorophenoxy)butane-1-sulfonyl chloride could be used to develop new inhibitors of enzymes, as well as to develop new anti-tumor agents. Finally, 4-(2-Fluorophenoxy)butane-1-sulfonyl chloride could be used to develop new drugs for the treatment of neurological disorders, such as Parkinson's disease and depression.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
Cloruro de 4-(2-fluorofenoxi)butano-1-sulfonilo: es un compuesto valioso en la síntesis orgánica. Su capacidad para introducir grupos sulfonil fluoruro en moléculas es particularmente útil. Los sulfonil fluoruros son conocidos por sus amplias aplicaciones en la síntesis orgánica debido a su reactividad y estabilidad . La fluorosulfonilación directa con radicales fluorosulfonilo, que se pueden generar a partir de compuestos como el This compound, representa un enfoque conciso y eficiente para producir sulfonil fluoruros funcionalizados .
Biología Química
En biología química, los sulfonil fluoruros sirven como herramientas importantes para explorar las funciones e interacciones de las proteínas. El compuesto This compound se puede utilizar para sintetizar sondas fluorescentes que son esenciales para estudiar sistemas biológicos . Estas sondas pueden ayudar a comprender los mecanismos de acción de los compuestos bioactivos y son cruciales en los procesos de descubrimiento de fármacos .
Descubrimiento de Fármacos
El grupo sulfonil fluoruro introducido por el This compound es significativo en el desarrollo de nuevos fármacos. Puede actuar como un bioisóstero para fosfatos o fosfonatos, que se encuentran comúnmente en los fármacos. Esta propiedad se puede explotar para mejorar las propiedades farmacocinéticas de los candidatos a fármacos .
Ciencia de Materiales
Los sulfonil fluoruros, sintetizados utilizando This compound, encuentran aplicaciones en la ciencia de los materiales. Se pueden utilizar para modificar superficies o crear nuevos polímeros con propiedades únicas, como una mayor resistencia a la degradación o una mejor resistencia mecánica .
Síntesis Enantioselectiva
This compound: se puede utilizar en rutas quimioenzimáticas para producir compuestos enantioméricamente puros. Por ejemplo, puede estar involucrado en reacciones de transesterificación enantioselectivas catalizadas por enzimas como la lipasa B de Candida antarctica . Esto es particularmente importante para la síntesis de agroquímicos y farmacéuticos donde la quiralidad es un factor clave.
Imágenes de Fluorescencia
El compuesto se puede utilizar para crear etiquetas fluorescentes para la obtención de imágenes celulares. Estas etiquetas se pueden unir a biomoléculas, lo que permite la visualización de los procesos celulares en tiempo real. Esta aplicación es vital para el diagnóstico médico y la investigación sobre los procesos fundamentales de la vida .
Safety and Hazards
While specific safety and hazard information for 4-(2-Fluorophenoxy)butane-1-sulfonyl chloride is not provided in the search results, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propiedades
IUPAC Name |
4-(2-fluorophenoxy)butane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO3S/c11-16(13,14)8-4-3-7-15-10-6-2-1-5-9(10)12/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPLEPVPLMAOAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCS(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B1443855.png)
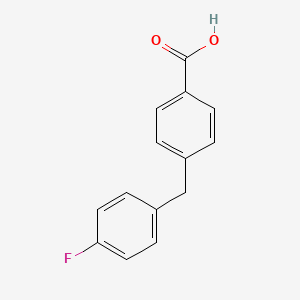

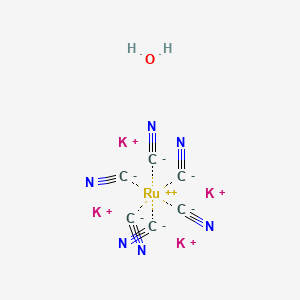
![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-prop-2-yn-1-ol](/img/structure/B1443860.png)
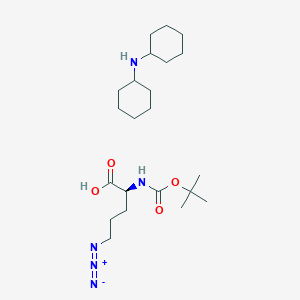

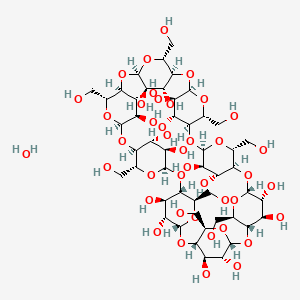
![(4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol](/img/structure/B1443866.png)
![{2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol](/img/structure/B1443867.png)

![D-[1,2,3-13C3]Glucose](/img/structure/B1443872.png)
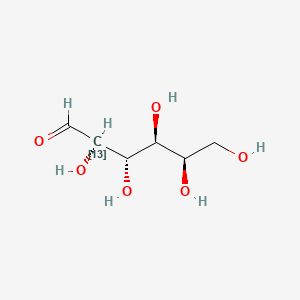
![N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide](/img/structure/B1443878.png)